2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene
Description
2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene is an organic compound with a complex structure that includes multiple ether linkages and a chloro-substituted aromatic ring
Properties
IUPAC Name |
2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4/c1-3-22-18-6-4-5-7-19(18)24-13-11-21-10-12-23-17-9-8-15(2)14-16(17)20/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWOIQDCLSPVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene typically involves multiple steps. One common method starts with the preparation of 2-ethoxyphenol, which is then reacted with ethylene oxide to form 2-(2-ethoxyphenoxy)ethanol. This intermediate is further reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the chloro-substituted aromatic ring is introduced through a Friedel-Crafts alkylation reaction using 4-chlorotoluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ethoxy chains can interact with various biological molecules through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Similar structure with shorter ethoxy chains.
1-Chloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene: Similar structure but without the methyl group on the aromatic ring
Uniqueness
2-Chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene is unique due to its specific combination of chloro and ethoxy substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
